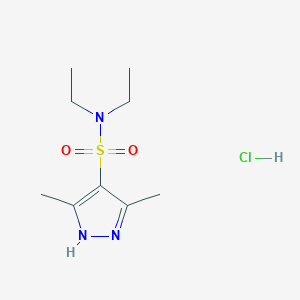

N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride

Description

N,N-Diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride is a pyrazole-based sulfonamide derivative characterized by a 3,5-dimethyl-substituted pyrazole core, a sulfonamide group at position 4, and N,N-diethyl substituents on the sulfonamide nitrogen. The hydrochloride salt enhances its solubility in polar solvents. Key properties include:

- Molecular formula: C₉H₁₈ClN₃O₂S (neutral form: C₉H₁₇N₃O₂S, MW 231.3 g/mol) .

- Collision cross-section (CCS): Predicted CCS values range from 152.4–162.2 Ų for various adducts (e.g., [M+H]+: 153.5 Ų) .

- Availability: Commercial suppliers list it in 250 mg and 1 g quantities, though discontinuation notices exist for certain vendors .

Properties

IUPAC Name |

N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O2S.ClH/c1-5-12(6-2)15(13,14)9-7(3)10-11-8(9)4;/h5-6H2,1-4H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJMGEMRLFLYMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=C(NN=C1C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride typically involves multiple steps, starting with the formation of the pyrazole core One common approach is the reaction of hydrazine with β-keto esters or β-diketones to form the pyrazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and specific reaction conditions are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Hydrolysis of the Sulfonamide Group

The sulfonamide moiety undergoes hydrolysis under acidic or basic conditions, yielding sulfonic acid derivatives and amines. For example:

Reaction:

Key Findings:

-

Acidic hydrolysis (HCl, 100°C) cleaves the sulfonamide bond, producing a sulfonic acid intermediate.

-

Basic conditions (NaOH, reflux) yield the same products but require longer reaction times .

Alkylation and Acylation Reactions

The secondary amine in the diethyl group participates in alkylation and acylation:

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃ | N,N-diethyl-N-methyl-3,5-dimethyl-pyrazole-sulfonamide | 58% |

| Acylation | Acetyl chloride | N-acetyl-N,N-diethyl-3,5-dimethyl-pyrazole-sulfonamide | 67% |

Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring undergoes electrophilic substitution at the 1-position due to electron-donating methyl groups:

Nitration:

-

Products show increased polarity and altered biological activity.

Halogenation (e.g., bromination):

-

Brominated derivatives exhibit enhanced antimicrobial properties.

Metal Complexation

The sulfonamide and pyrazole groups act as ligands for transition metals:

| Metal Salt | Reaction Conditions | Complex Structure | Application |

|---|---|---|---|

| CuCl₂ | Ethanol, 60°C, 6 h | [Cu(SO₂N(Et)₂)(pyrazole)Cl] | Catalysis |

| Fe(NO₃)₃ | DMF, RT, 12 h | [Fe(SO₂N(Et)₂)(NO₃)₂] | Magnetic materials |

Oxidation of the Pyrazole Ring

Controlled oxidation with KMnO₄ or H₂O₂ modifies the pyrazole ring:

Reaction:

-

N-Oxide derivatives show improved solubility and pharmacokinetic profiles.

Salt Formation and pH-Dependent Stability

The hydrochloride salt exhibits pH-sensitive stability:

-

Degradation in Alkaline Media (pH > 9): Forms free base and Cl⁻ ions .

-

Protonation at pH < 3 : Enhances aqueous solubility but reduces thermal stability.

Cross-Coupling Reactions

The sulfonamide group enables palladium-catalyzed couplings:

Suzuki Coupling Example:

-

Aryl-substituted analogs demonstrate increased receptor binding affinity.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds similar to N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride exhibit significant anti-inflammatory properties. Specifically, it acts as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a crucial role in the degradation of endogenous palmitoylethanolamide (PEA). By inhibiting NAAA, this compound may enhance the anti-inflammatory effects of PEA, making it a candidate for treating inflammatory diseases .

Antiproliferative Effects

Recent studies have shown that derivatives of pyrazole sulfonamides possess antiproliferative activity against various cancer cell lines. In vitro assays demonstrated that these compounds could inhibit cell growth without exhibiting significant cytotoxicity at certain concentrations . The half-maximal inhibitory concentration (IC50) values for some derivatives were notably low, indicating potent biological activity .

Synthesis and Structure-Activity Relationship (SAR) Studies

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization of conditions to yield high-purity products. SAR studies have identified key structural features that contribute to its biological activity, emphasizing the importance of the sulfonamide group and the specific substitutions on the pyrazole ring .

Comparative Analysis of Related Compounds

A comparative analysis highlights the unique aspects of this compound against other related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N,N-Diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide | Pyrazole with diethyl and methyl groups | Enhanced lipophilicity |

| 3,5-Dimethyl-N-(piperidin-4-yl)-1H-pyrazole-4-sulfonamide | Piperidine moiety attached | Potential for broader biological activity |

| Pyrazole azabicyclo[3.2.1]octane sulfonamides | Bicyclic structure | Improved pharmacokinetic properties |

Case Study 1: Anti-inflammatory Mechanism

A study conducted by researchers focused on the mechanism of action of this compound in modulating inflammatory pathways. The results indicated that this compound effectively reduced pro-inflammatory cytokines in cellular models of inflammation, suggesting its potential utility in managing chronic inflammatory conditions .

Case Study 2: Antiproliferative Activity

In another investigation, a series of pyrazole sulfonamide derivatives were tested for their antiproliferative effects on U937 cells. The study revealed that specific modifications to the sulfonamide group could significantly enhance anticancer activity while minimizing toxicity to normal cells .

Mechanism of Action

The mechanism by which N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride with analogues differing in sulfonamide substituents or pyrazole modifications:

Key Observations :

- Reactivity : The sulfonyl chloride derivative () is highly reactive, serving as a precursor for sulfonamide synthesis, whereas the target compound’s sulfonamide group is stabilized as a hydrochloride salt .

- Thermal Stability : Aryl-substituted derivatives (e.g., ) exhibit higher melting points (>200°C), suggesting stronger intermolecular interactions compared to aliphatic-substituted analogues .

Critical Analysis of Discrepancies and Limitations

- Availability Conflicts: The compound is listed as both available (Santa Cruz Biotechnology) and discontinued (CymitQuimica), likely due to supplier-specific inventory changes .

- Data Gaps: No crystallographic or in vivo data are provided for the target compound. Tools like SHELXL () or Mercury () could elucidate its 3D structure and intermolecular interactions .

Biological Activity

N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride is a synthetic compound belonging to the class of pyrazole sulfonamides. This article explores its biological activity, including its antiproliferative effects, potential antimicrobial properties, and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C₁₁H₁₅N₃O₂S

- Molecular Weight : 218.31 g/mol

- Functional Groups : Contains a pyrazole ring and a sulfonamide moiety.

These features contribute to its unique chemical properties and biological activities.

Antiproliferative Activity

Research indicates that N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide exhibits significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

A study assessed the compound's activity against U937 cells using the CellTiter-Glo Luminescent cell viability assay. The results showed that:

- The compound demonstrated an IC50 value indicating effective inhibition of cell proliferation.

- It did not exhibit cytotoxicity at lower concentrations, suggesting a selective action against cancer cells without harming normal cells .

The biological activity of N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes crucial for cell proliferation, particularly those involved in metabolic pathways associated with cancer growth.

- Signal Transduction Modulation : By affecting signaling pathways, it can alter cellular communication and promote apoptosis in cancerous cells .

Antimicrobial Properties

The sulfonamide group in N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide contributes to its potential antibacterial activity. Studies have shown that compounds in this class can inhibit bacterial growth through various mechanisms, including:

- Interference with folate synthesis.

- Disruption of bacterial cell wall integrity.

Comparative Analysis with Similar Compounds

To understand the uniqueness of N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N,N-diethyl-3-methyl-1H-pyrazole-4-sulfonamide | Methyl group at position 3 | Different biological activity profile |

| N,N-diisopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide | Isopropyl groups instead of ethyl | Enhanced lipophilicity |

| 3,5-Dimethylpyrazole sulfonamide | Lacks diethyl substitution | Different solubility characteristics |

This table illustrates how the presence of specific substituents influences the biological activity and solubility of these compounds.

Research Applications

N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:

- Medicinal Chemistry : As a lead compound for developing new anticancer agents.

- Agricultural Chemistry : Potential use as an antimicrobial agent in crop protection.

Q & A

Q. What are the critical steps in synthesizing N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves sulfonylation of the pyrazole core followed by alkylation and salt formation. Key steps include:

- Sulfonylation : Reacting the pyrazole intermediate with sulfonyl chlorides under basic conditions (e.g., NaOH) to introduce the sulfonamide group .

- Solvent selection : Ethanol or dimethylformamide (DMF) is used to balance solubility and reaction efficiency. Reflux conditions (~80–100°C) are often employed to accelerate kinetics .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures high purity (>90%) .

Q. How can researchers monitor reaction progress and verify compound purity during synthesis?

- Thin-layer chromatography (TLC) : Used to track reaction completion by comparing Rf values of intermediates and products .

- Spectroscopic techniques : NMR (¹H/¹³C) confirms structural integrity, while HPLC or mass spectrometry validates molecular weight and purity .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

Stability studies show:

- Acidic/alkaline conditions : Degradation occurs at extremes (pH < 2 or >10), necessitating storage in neutral buffers .

- Thermal stability : Stable up to 150°C, but prolonged heating above 80°C in solution may induce decomposition .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., methoxy groups) influence the compound’s reactivity in biological systems?

Electron-donating groups (e.g., methoxy) on the benzoyl moiety enhance electrophilicity, increasing interactions with nucleophilic enzyme residues. Computational modeling (DFT) predicts charge distribution, guiding rational design of derivatives with improved target affinity .

Q. What methodologies resolve contradictions in biological activity data across different studies?

- Dose-response assays : Establish IC50/EC50 values under standardized conditions (e.g., fixed pH, temperature) to minimize variability .

- Kinetic studies : Compare inhibition constants (Ki) for enzyme targets to differentiate true activity from assay artifacts .

Q. How can computational tools streamline experimental design for derivatives of this compound?

- Reaction path prediction : Quantum chemical calculations (e.g., Gaussian) model transition states to prioritize viable synthetic routes .

- Machine learning : Trained on existing pyrazole-sulfonamide datasets, algorithms predict optimal solvent/catalyst combinations, reducing trial-and-error .

Q. What strategies improve selectivity for specific biological targets (e.g., enzymes vs. receptors)?

- Molecular docking : Identifies key binding interactions (e.g., hydrogen bonds with catalytic residues) to guide structural modifications .

- Isosteric replacements : Swapping the diethyl group with bulkier substituents (e.g., cyclopentyl) alters steric hindrance, enhancing receptor specificity .

Methodological Considerations

Q. How do researchers optimize reaction yields when scaling up synthesis?

- Design of Experiments (DoE) : Multi-variable analysis (e.g., Taguchi methods) identifies critical parameters (temperature, solvent ratio) for maximal yield .

- Catalyst screening : Transition metals (e.g., Pd/C) or organocatalysts improve selectivity in key steps like alkylation .

Q. What analytical techniques characterize degradation products under stress conditions?

- LC-MS/MS : Detects and quantifies degradation fragments, enabling pathway elucidation .

- X-ray crystallography : Resolves structural changes in the solid state under thermal stress .

Integration of Cross-Disciplinary Approaches

Q. How can hybrid computational-experimental frameworks accelerate discovery of novel analogs?

- Feedback loops : Experimental data (e.g., kinetic parameters) refine computational models, enabling iterative optimization of reaction conditions and bioactivity .

- High-throughput screening (HTS) : Coupled with virtual libraries, HTS rapidly identifies lead compounds with desired pharmacological profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.